molecular formula C9H20O B092936 3,5-Dimethyl-4-heptanol CAS No. 19549-79-2

3,5-Dimethyl-4-heptanol

Cat. No.: B092936
CAS No.: 19549-79-2
M. Wt: 144.25 g/mol
InChI Key: ZKXITRNXHWEQJU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-heptanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with two methyl groups at the 3rd and 5th positions. This compound is also known by its systematic name, 4-heptanol, 3,5-dimethyl-.

Scientific Research Applications

3,5-Dimethyl-4-heptanol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-4-heptanol can be synthesized through various organic synthesis methods. One common method involves the reduction of the corresponding ketone, 3,5-dimethyl-4-heptanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, 3,5-dimethyl-4-heptanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for dehydration reactions.

Major Products Formed:

    Oxidation: 3,5-Dimethyl-4-heptanone.

    Reduction: Various alcohol derivatives.

    Substitution: Alkyl halides and other substituted compounds.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-heptanol involves its interaction with various molecular targets, primarily through its hydroxyl group. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    3,5-Dimethyl-3-heptanol: Similar structure but with the hydroxyl group at the 3rd position.

    4,5-Dimethyl-3-heptanol: Similar structure but with the methyl groups at the 4th and 5th positions.

    3,5-Dimethyl-2-heptanol: Similar structure but with the hydroxyl group at the 2nd position.

Uniqueness: 3,5-Dimethyl-4-heptanol is unique due to its specific structural arrangement, which influences its chemical reactivity and physical properties. The position of the hydroxyl group and the methyl substituents play a crucial role in determining its behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

3,5-dimethylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-7(3)9(10)8(4)6-2/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXITRNXHWEQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871296
Record name 3,5-Dimethylheptan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19549-79-2
Record name 4-Heptanol, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethylheptan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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